3-phenyl-1,2,4,5-tetrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

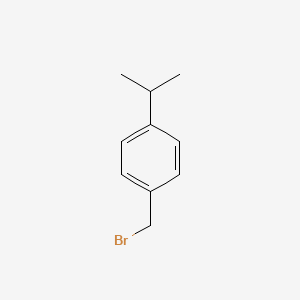

3-Phenyl-1,2,4,5-tetrazine (PT) is an organic compound that has been used for a variety of scientific applications. It is a cyclic organic compound with a structure composed of four nitrogen atoms and one phenyl ring. PT has been used for many years in organic synthesis, and its use has expanded to include a variety of scientific research applications. It is a versatile compound with a number of interesting properties, and its use in scientific research has provided a number of interesting insights.

Scientific Research Applications

3-phenyl-1,2,4,5-tetrazine has been used in a variety of scientific research applications, including drug discovery, drug delivery, and biological imaging. In drug discovery, 3-phenyl-1,2,4,5-tetrazine has been used to identify potential drug candidates by studying the binding of 3-phenyl-1,2,4,5-tetrazine to various targets. In drug delivery, 3-phenyl-1,2,4,5-tetrazine has been used to deliver drugs to specific targets and to enhance the efficiency of drug delivery. In biological imaging, 3-phenyl-1,2,4,5-tetrazine has been used to visualize biological processes, such as the activity of enzymes, in living cells.

Mechanism of Action

The exact mechanism of action of 3-phenyl-1,2,4,5-tetrazine is not yet fully understood. However, it is believed that the phenyl ring of 3-phenyl-1,2,4,5-tetrazine interacts with target molecules, allowing it to bind to them. This binding then triggers a cascade of biochemical and physiological effects, depending on the target molecule.

Biochemical and Physiological Effects

When 3-phenyl-1,2,4,5-tetrazine binds to a target molecule, it triggers a cascade of biochemical and physiological effects. These effects can include changes in the activity of enzymes, the release of hormones, and the activation of signaling pathways. The exact effects of 3-phenyl-1,2,4,5-tetrazine depend on the target molecule, but they can have a wide range of effects on the body.

Advantages and Limitations for Lab Experiments

3-phenyl-1,2,4,5-tetrazine has a number of advantages for use in lab experiments. It is a relatively inexpensive compound, and it is easy to synthesize. It is also a versatile compound, with a wide range of applications in scientific research. However, there are some limitations to its use. 3-phenyl-1,2,4,5-tetrazine can be toxic if not handled properly, and it can interfere with certain biological processes if not used correctly.

Future Directions

There are a number of potential future directions for the use of 3-phenyl-1,2,4,5-tetrazine in scientific research. These include the development of new synthetic methods for the synthesis of 3-phenyl-1,2,4,5-tetrazine, the use of 3-phenyl-1,2,4,5-tetrazine for the targeted delivery of drugs, and the use of 3-phenyl-1,2,4,5-tetrazine for the imaging of biological processes. Additionally, 3-phenyl-1,2,4,5-tetrazine could be used to study the binding of drugs to target molecules, and its use could be explored in the field of drug discovery. Finally, 3-phenyl-1,2,4,5-tetrazine could be used to study the biochemical and physiological effects of drugs on cells and tissues.

Synthesis Methods

3-phenyl-1,2,4,5-tetrazine is synthesized through a variety of methods, including the Williamson ether synthesis, the Diels-Alder reaction, and the Curtius rearrangement. The Williamson ether synthesis involves the use of a nucleophilic substitution reaction between a phenyl halide and an alkyl halide. The Diels-Alder reaction is a reaction between a diene and a dienophile, and results in the formation of a cyclic compound. Finally, the Curtius rearrangement is a reaction between an isocyanate and an alcohol, resulting in the formation of a cyclic compound.

properties

| { "Design of the Synthesis Pathway": "The synthesis of 3-phenyl-1,2,4,5-tetrazine can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "Phenylhydrazine", "Acetic anhydride", "Sodium azide", "Copper(I) iodide", "Sodium ascorbate", "Bromine" ], "Reaction": [ "Phenylhydrazine is reacted with acetic anhydride to form phenylacetohydrazide.", "Phenylacetohydrazide is then reacted with sodium azide in the presence of copper(I) iodide to form 3-phenyl-1,2,4,5-tetrazine.", "The reaction is carried out in a solvent such as DMF or DMSO at elevated temperatures.", "The reaction mixture is then treated with sodium ascorbate to reduce any copper(II) ions formed during the reaction.", "Finally, the product is purified by recrystallization or column chromatography using a suitable solvent system.", "If desired, the product can be further functionalized by reacting with bromine to form 3-phenyl-6-bromotetrazine." ] } | |

CAS RN |

36022-11-4 |

Product Name |

3-phenyl-1,2,4,5-tetrazine |

Molecular Formula |

C8H6N4 |

Molecular Weight |

158.2 |

Purity |

95 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.